N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide
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Overview
Description
N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide is a complex organic compound that features a thiophene ring substituted with a benzoyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Benzoylation: The thiophene ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the benzoylated thiophene with 2-methylpropane-1-sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: N-substituted sulfonamides
Scientific Research Applications
N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Materials Science: The thiophene ring imparts electronic properties that make this compound useful in the development of organic semiconductors and light-emitting diodes.
Biological Research: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Receptor Binding: The benzoyl group can enhance binding affinity to certain receptors, modulating their activity.
Pathway Modulation: The compound can influence biochemical pathways by altering the activity of key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
N-[(5-benzoylthiophen-2-yl)methyl]-3-fluorobenzenesulfonamide: Similar structure but with a fluorine atom, which can alter its electronic properties and biological activity.
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides: These compounds share the thiophene ring but have different substituents, leading to varied applications and properties.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide is unique due to its specific combination of a benzoyl-substituted thiophene ring and a sulfonamide group, which imparts distinct electronic and biological properties .
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12(2)11-22(19,20)17-10-14-8-9-15(21-14)16(18)13-6-4-3-5-7-13/h3-9,12,17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJSUDBRAKBHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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